molecular formula C16H22N2O5 B11961476 Ethyl n-[(benzyloxy)carbonyl]alanylalaninate CAS No. 5673-69-8

Ethyl n-[(benzyloxy)carbonyl]alanylalaninate

Cat. No.: B11961476
CAS No.: 5673-69-8
M. Wt: 322.36 g/mol
InChI Key: VQBJMSUYJXLIMY-UHFFFAOYSA-N
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Description

Ethyl n-[(benzyloxy)carbonyl]alanylalaninate is a chemical compound with the molecular formula C16H22N2O5. It is a derivative of alanine, an amino acid, and is often used in various chemical and biological research applications. The compound is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl (Cbz) protecting group, and two alanine residues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl n-[(benzyloxy)carbonyl]alanylalaninate typically involves the esterification of N(α)-protected amino acids and dipeptides with ethanol. This reaction is often catalyzed by enzymes such as papain in hydrophobic organic solvent systems containing low amounts of water. Key parameters influencing the yield include the amount of added water, reaction time, temperature, and pH of the added buffer .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of biocatalysts like papain can enhance the efficiency and selectivity of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl n-[(benzyloxy)carbonyl]alanylalaninate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Deprotection: The benzyloxycarbonyl (Cbz) group can be removed under acidic or hydrogenolytic conditions to yield the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amine functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Deprotection: Hydrogen gas with a palladium catalyst or trifluoroacetic acid.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: Produces the corresponding carboxylic acid and ethanol.

    Deprotection: Yields the free amine and benzyl alcohol.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl n-[(benzyloxy)carbonyl]alanylalaninate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Employed in studies involving enzyme catalysis and protein engineering.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl n-[(benzyloxy)carbonyl]alanylalaninate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, undergoing hydrolysis or deprotection to release active molecules. These active molecules can then interact with specific proteins or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl n-[(benzyloxy)carbonyl]alanylalaninate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a wide range of applications in research and industry.

Properties

CAS No.

5673-69-8

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

ethyl 2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate

InChI

InChI=1S/C16H22N2O5/c1-4-22-15(20)12(3)17-14(19)11(2)18-16(21)23-10-13-8-6-5-7-9-13/h5-9,11-12H,4,10H2,1-3H3,(H,17,19)(H,18,21)

InChI Key

VQBJMSUYJXLIMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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